N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key structural elements include:
- 3-Methoxyphenyl substituent: At the 6-position, contributing to electronic and steric effects.
- 3-Amino group: At the 3-position, increasing polarity and hydrogen-bonding capacity .
This compound is part of a broader class of thienopyridine derivatives known for diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating properties .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N3O3S/c1-13(27)14-6-8-16(9-7-14)25-22(28)21-20(24)18-10-11-19(26-23(18)30-21)15-4-3-5-17(12-15)29-2/h3-12H,24H2,1-2H3,(H,25,28) |
InChI Key |
FKVODKNCTYKITD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[2,3-b]pyridine core structure with an acetylphenyl substituent, an amino group, and a methoxyphenyl moiety. These structural elements contribute to its unique chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step reactions starting from accessible precursors, which may include:
- Formation of the thieno[2,3-b]pyridine core : This is achieved through cyclization reactions.
- Introduction of functional groups : The acetyl and methoxy groups are added in subsequent steps to yield the final product.
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable activities include:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, it has shown potential in targeting cancer cell lines similar to those used in studies of known inhibitors like sunitinib .
- VEGFR-2 Inhibition : The compound may act as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro assays demonstrated promising IC50 values indicating effective inhibition of VEGFR-2 activity .
- Allosteric Modulation : The compound may function as an allosteric modulator for certain receptors or enzymes, influencing their activity and providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide | Thieno[2,3-b]pyridine core with cyanophenyl substitution | Contains a cyano group instead of an acetyl group |
| N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | Similar core but with different phenyl substitutions | Chlorophenyl and methoxy groups vary |
| 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | Fluorophenyl substitution instead of acetyl | Fluorine introduces different electronic properties |
The specific combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound. For example:
- In Vitro Antiproliferative Assays : Various cancer cell lines were treated with this compound to assess its antiproliferative effects. Results indicated significant inhibition of cell growth in several lines, suggesting potential as an anticancer agent.
- Mechanism of Action Studies : Molecular docking studies have been conducted to elucidate the binding interactions between the compound and VEGFR-2. These studies revealed favorable binding configurations that could explain its inhibitory activity against this target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent variations. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Acetyl vs.
- Methoxyphenyl Positioning : The 3-methoxyphenyl group in the target compound and SKLB703 contributes to similar steric environments, but SKLB703’s chlorobenzyl substituent enhances anticancer activity .
- Core Modifications: Derivatives with thieno[3,2-b]pyridine cores (e.g., ) exhibit distinct electronic properties due to altered ring fusion, impacting binding to biological targets .
Key Observations:
- Anticancer Efficacy : SKLB703 and the adamantyl-containing analogue show superior potency (IC₅₀ < 5 µM) compared to the target compound, likely due to optimized substituents (e.g., chlorobenzyl, adamantyl) enhancing target affinity .
- Solubility vs. Activity: Polar groups (e.g., amino, cyano) improve aqueous solubility but may compromise cell membrane penetration, as seen in 3-amino-N,6-bis(4-methoxyphenyl) derivatives .
Physicochemical Properties
- Melting Points : Analogues with rigid substituents (e.g., adamantyl) exhibit higher melting points (>250°C) due to crystalline packing, while the target compound’s acetylphenyl group may reduce crystallinity .
- Spectroscopic Data: IR and NMR spectra for the target compound align with analogues, confirming the presence of amino (ν~3400 cm⁻¹) and carbonyl (ν~1730 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
